molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

Numéro de catalogue: B1221202
Numéro CAS: 22494-47-9
Poids moléculaire: 304.8 g/mol
Clé InChI: UGOFYAXVVVXMQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le clobuzarit peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction du chlorure de 4-chlorobenzyl avec l'acide 4-chlorophénylacétique en présence d'une base pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 2-chlorobenzoyle pour produire du this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir l'obtention du produit souhaité.

Les méthodes de production industrielle du this compound impliquent une synthèse à grande échelle utilisant des voies réactionnelles similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour éliminer toute impureté et garantir que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Le clobuzarit subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le this compound est un promédicament mitochondrial qui est converti en sa forme active par les estérases dans les cellules. La forme active inhibe les fonctions mitochondriales et favorise la libération d'espèces réactives de l'oxygène dans les cellules hépatiques, entraînant la mort cellulaire . Ce mécanisme est particulièrement efficace pour réduire l'inflammation et a été à la base de son utilisation comme agent antirhumatismal.

Mécanisme D'action

Clobuzarit is a mitochondrial prodrug that is converted to its active form by esterases in cells. The active form inhibits mitochondrial functions and promotes the release of reactive oxygen species within liver cells, leading to cell death . This mechanism is particularly effective in reducing inflammation and has been the basis for its use as an antirheumatic agent.

Comparaison Avec Des Composés Similaires

Le clobuzarit est structurellement apparenté à plusieurs agents hypolipidémiants, notamment le clofibrate et le romazarit . Comparé à ces composés, le this compound a montré des effets uniques sur la morphologie et la biochimie des cellules hépatiques, en particulier chez les rongeurs. Alors que le clofibrate et le romazarit induisent également la prolifération des peroxysomes, l'étendue et la nature de ces effets diffèrent entre les composés.

Composés similaires

Le this compound se distingue par ses effets inhibiteurs spécifiques sur la production d'acides gras et son potentiel comme agent antirhumatismal.

Propriétés

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOFYAXVVVXMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020335
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22494-47-9
Record name Clobuzarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobuzarit [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobuzarit
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (100.0 g.), 5% w/w palladium on carbon (10 g.) in a mixture of ethanol (500 ml.) and water (1000 ml.) was cooled to 10° to 15° C. and treated with carbon dioxide gas. The temperature and gas flow were maintained during the addition of a solution of sodium borohydride (63.0 g.) in water (250 ml.) during 1 hour. After 5 hours at 15° to 20° C. the pH of the reaction mixture was adjusted to pH 12 with 47% w/w sodium hydroxide solution and diluted with ethanol (1000 ml.). The residue was separated by filtration and washed successively with ethanol (2×250 ml.) and water (2×250 ml.). The combined filtrate and washings were evaporated to about half volume and the pH adjusted to 3 with 34% w/w hydrochloric acid. The solid which formed was recrystallised twice from toluene to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, (m.p. 154°-155° C.) in 42% yield.
Name
2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenyl)benzaldehyde (41.5 g.) in chlorobenzene (250 ml.) containing in addition 2-hydroxy-2-methylpropionic acid (29.7 g.) and p-toluenesulphonic acid monohydrate (2.7 g.) was heated under reflux for 6 hours at reduced pressure (105° C., 313 mm Hg) with continuous removal of water by azeotropic distillation. The solution was then cooled, washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.), dried (MgSO4), filtered and diluted with fresh chlorobenzene to a volume of 350 ml. to give a solution containing 14.3% w/v of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4-one, as estimated by gas-liquid chromatography. This solution (35 ml.) was added during 1 hour at 0° to 5° C. under an argon atmosphere to a stirred solution of t-butyl magnesium chloride [prepared from magnesium turnings (1.61 g.) and a solution of t-butyl chloride (9.33 ml.) in anhydrous ether (40 ml.)]. The mixture was stirred for 1 hour at 0° to 5° C. and then for a further 16 hours at room temperature before being poured into 1.5 M hydrochloric acid (100 ml.). The organic phase was separated and washed with water (2×100 ml.), dried (Na2SO4) and evaporated to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methyl-propionic acid (9.23 g.), m.p. 154°-155° C., after recrystallisation from toluene.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
t-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.61 g
Type
reactant
Reaction Step Six
Quantity
9.33 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Palladium on carbon (5% w/w, 0.1 g.) was added to a solution of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (0.3 g.) in ethanol (50 ml.). The suspension was treated with hydrogen gas at 25° C. and atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate evaporated. The residue was dissolved in toluene (10 ml.) and the solution obtained was extracted with 1 M sodium hydroxide solution (10 ml.). The aqueous extracts were acidified with 2 M hydrochloric acid and extracted with toluene (2×10 ml.). By evaporation of the toluene extracts, there may thus be obtained 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, as a waxy solid equivalent to that obtained in Example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobuzarit
Reactant of Route 2
Reactant of Route 2
Clobuzarit
Reactant of Route 3
Reactant of Route 3
Clobuzarit
Reactant of Route 4
Reactant of Route 4
Clobuzarit
Reactant of Route 5
Clobuzarit
Reactant of Route 6
Clobuzarit

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.